1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where formaldehyde and a secondary amine react to form the piperazine structure.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using appropriate reagents and conditions.
Formation of Benzofuran Moiety: The benzofuran moiety is synthesized separately, often through cyclization reactions involving phenols and aldehydes.
Coupling of Piperazine and Benzofuran: The final step involves coupling the piperazine derivative with the benzofuran moiety under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in receptor binding studies, particularly for adrenergic and serotonergic receptors.
Medicine: It is investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also features a piperazine ring.
Naftopidil: An alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: Another alpha1-adrenergic receptor antagonist with structural similarities.
Uniqueness
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups and its potential for targeted therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C22H24N2O3/c1-16-3-8-20-17(15-27-21(20)13-16)14-22(25)24-11-9-23(10-12-24)18-4-6-19(26-2)7-5-18/h3-8,13,15H,9-12,14H2,1-2H3 |
InChI Key |
VTGLQLHIOSPQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.